4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
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Overview
Description
The compound 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The presence of the amino group and the difluorophenyl group suggests potential for interaction with biological targets, such as enzymes.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were designed and synthesized as inhibitors of carbonic anhydrase isozymes . Another study presented a strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation with alcohols, showcasing a method that could potentially be applied to the synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structures of several compounds in complex with human carbonic anhydrase II were determined to understand the structural features of inhibitor binding . Additionally, the title compound in another study, N,N'-Dibenzenesulfonylputrescine, was found to be centrosymmetric with a straight-chain alkane core, which could be relevant for the structural analysis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be inferred from studies where these compounds are used as intermediates in the synthesis of more complex molecules. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the formation of high-affinity inhibitors of kynurenine 3-hydroxylase, indicating that the sulfonamide group can participate in the formation of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques. For example, a study on the synthesis and characterization of a sulfonamide compound used FT-IR, NMR, UV-Vis, and X-ray single crystal techniques to elucidate the structure and properties of the molecule . Theoretical methods such as Density Functional Theory (DFT) can also be employed to predict physical properties, as seen in the computational study of a novel synthesized benzenesulfonamide .
Scientific Research Applications
Gastroprotective Properties of Ebrotidine
Ebrotidine, a related sulfonamide, demonstrates significant gastroprotective properties alongside its role as an H2-receptor antagonist. It enhances the physicochemical characteristics of mucus gel, improving its protective qualities against ulcerative conditions. This dual-action makes it a potent drug for treating ulcer disease, showcasing the therapeutic potential of sulfonamides in gastroprotective applications (Slomiany, Piotrowski, & Slomiany, 1997).
Degradation Processes of Nitisinone
Nitisinone, another compound structurally related to the query compound, was initially developed as a herbicide but later found medical application in treating hepatorenal tyrosinemia. This study highlights the importance of understanding the stability and degradation pathways of such compounds for both their environmental impact and medical utility (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Advanced Oxidation Process for Acetaminophen Degradation
The study on the degradation of acetaminophen by advanced oxidation processes (AOPs) reveals the potential for AOPs to effectively degrade recalcitrant compounds, including those containing the sulfonamide group. This suggests a broader application of sulfonamide compounds in environmental remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacokinetics and Pharmacodynamics of Psychoactive Substances
Research into the pharmacokinetics and pharmacodynamics of various psychoactive substances, including those structurally similar to the query compound, aids in understanding their mechanisms of action and potential therapeutic uses. This underscores the relevance of sulfonamides in developing treatments for neurological conditions (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
4-amino-N-(2,4-difluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWJIXGZACXKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381770 |
Source
|
Record name | 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |
CAS RN |
1717-36-8 |
Source
|
Record name | 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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